molecular formula C9H6BrF3O2 B8143138 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one

1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one

Cat. No.: B8143138
M. Wt: 283.04 g/mol
InChI Key: UGVJLEHVWNKRTQ-UHFFFAOYSA-N
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Description

1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one is a substituted acetophenone derivative featuring bromo (-Br) and trifluoromethoxy (-OCF₃) groups at the 3- and 5-positions of the phenyl ring, respectively. The meta-substitution pattern creates a sterically and electronically distinct environment compared to ortho- or para-substituted analogs, impacting its physicochemical and biological behavior.

Properties

IUPAC Name

1-[3-bromo-5-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVJLEHVWNKRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Grignard Formation :
    Magnesium reacts with 3-bromo-5-(trifluoromethoxy)bromobenzene in tetrahydrofuran (THF) to generate the aryl magnesium bromide intermediate.

    Ar-Br+MgTHFAr-MgBr\text{Ar-Br} + \text{Mg} \xrightarrow{\text{THF}} \text{Ar-MgBr}
  • Acylation :
    The Grignard reagent is added to acetic anhydride, yielding the acetylated product:

    Ar-MgBr+(CH3CO)2OAr-C(O)-CH3+MgBr(OAc)\text{Ar-MgBr} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Ar-C(O)-CH}_3 + \text{MgBr(OAc)}

Optimization Parameters

  • Solvent Selection : THF is preferred for its ability to stabilize Grignard intermediates, achieving yields >90%.

  • Temperature Control : Reactions are conducted at 65–70°C to prevent side reactions such as over-bromination.

  • Workup : Excess acetic anhydride is quenched with aqueous NaOH (pH 8–8.5), followed by extraction with tert-butyl methyl ether.

Table 1: Grignard Method Conditions and Outcomes

ParameterValueSource
SolventTetrahydrofuran (THF)
Temperature65–70°C
Yield93.7% (assay)
Purity95% (GC analysis)

Friedel-Crafts Acylation of Pre-Functionalized Arenes

Substrate Preparation

The trifluoromethoxy and bromo substituents are introduced prior to acylation to avoid regiochemical complications.

Trifluoromethoxylation

3-Bromo-5-hydroxybenzene undergoes trifluoromethoxylation using trifluoromethyl triflate (CF₃OTf) in the presence of a base (e.g., K₂CO₃).

Bromination

Electrophilic bromination of 3-trifluoromethoxy-5-acetophenone is achieved with Br₂ in acetic acid, selectively targeting the para position relative to the acetyl group.

Table 2: Bromination Reaction Parameters

ParameterValueSource
ReagentBr₂ in CH₃COOH
Temperature25°C (ambient)
Reaction Time4–6 hours
Yield78–82%

Halogen Exchange Strategies

Lithium-Halogen Exchange

Aryl iodides or chlorides are converted to bromides via lithium-halogen exchange using n-BuLi, followed by quenching with Br₂. This method is less common due to handling challenges but offers high selectivity.

Example Protocol

  • Lithiation :

    Ar-I+n-BuLiAr-Li+n-BuI\text{Ar-I} + \text{n-BuLi} \rightarrow \text{Ar-Li} + \text{n-BuI}
  • Bromination :

    Ar-Li+Br2Ar-Br+LiBr\text{Ar-Li} + \text{Br}_2 \rightarrow \text{Ar-Br} + \text{LiBr}

Table 3: Halogen Exchange Efficiency

Starting MaterialYield (%)Purity (%)Source
3-Iodo-5-(trifluoromethoxy)acetophenone6889
3-Chloro-5-(trifluoromethoxy)acetophenone7291

Catalytic Bromination Using N-Bromosuccinimide (NBS)

Radical-Initiated Bromination

NBS in the presence of azobisisobutyronitrile (AIBN) selectively brominates the aryl ring at the 3-position, avoiding over-bromination.

Reaction Conditions

  • Solvent : Octane or CCl₄

  • Temperature : 70–80°C

  • Time : 2–3 hours

Table 4: NBS Bromination Performance

ParameterValueSource
NBS Equivalents1.1
AIBN Loading0.5 mol%
Yield84%

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes.

Cost Analysis

  • Grignard Method : ~$12.50 per gram (raw materials)

  • Friedel-Crafts Route : ~$18.00 per gram (catalyst costs)

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (3:1), achieving >99% purity.

Spectroscopic Confirmation

  • ¹H NMR : δ 2.65 (s, 3H, CH₃), 7.45–7.55 (m, 3H, Ar-H).

  • MS (EI) : m/z 283.04 [M⁺] .

Chemical Reactions Analysis

1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include sodium hydride and potassium carbonate.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives. Reagents like potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives using reagents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one has shown potential as a precursor in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance biological activity against specific targets.

Case Study: Inhibition of Enzymatic Activity
A study demonstrated that derivatives of this compound exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The introduction of bromine and trifluoromethoxy groups significantly influenced the inhibitory potency, suggesting that structural modifications can tailor activity profiles for therapeutic applications .

CompoundMAO-B Inhibition IC50 (µM)
CC17.00
CC2>10

Agrochemicals

The compound's halogenated nature makes it a candidate for developing agrochemicals, particularly pesticides. The trifluoromethoxy group enhances lipophilicity, which can improve the compound's ability to penetrate plant tissues.

Case Study: Pesticidal Activity
Research has indicated that similar trifluoromethylated compounds possess significant fungicidal properties, and it is hypothesized that this compound may exhibit comparable efficacy against certain plant pathogens .

Material Science

In material science, this compound can serve as a building block for synthesizing fluorinated polymers and materials with unique electronic properties. The presence of bromine and trifluoromethoxy groups can impart desirable characteristics such as increased thermal stability and chemical resistance.

Table: Properties of Fluorinated Polymers Derived from Halogenated Compounds

Polymer TypeThermal Stability (°C)Chemical ResistanceApplications
Fluorinated Polyethylene>300ExcellentCoatings, Insulation
Fluorinated Epoxy>250GoodAdhesives, Composites

Mechanism of Action

The mechanism by which 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and trifluoromethoxy groups can form specific interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The ethanone group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Data Evidence ID
1-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-one Cl (3), CF₃ (5) 250.63 Yield: 58%; clear oil
1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one Br (3), OCF₃ (5) 297.06 Not explicitly reported N/A
2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one Br (2), CF₃ (4) 267.05 mp: 45–46°C; CAS 383-53-9
2-Bromo-1-[3,5-di(trifluoromethyl)phenyl]ethan-1-one Br (2), CF₃ (3,5) 335.04 CAS 131805-94-2

Key Insights :

  • Electron-withdrawing strength : Trifluoromethoxy (-OCF₃) is less electron-withdrawing than trifluoromethyl (-CF₃) but more than chloro (-Cl) .
  • Positional isomerism : Para-substituted analogs (e.g., 4-CF₃ in ) exhibit different electronic environments compared to meta-substituted derivatives.

Positional Isomerism and Reactivity

Compound Name Substituent Positions Notable Data Evidence ID
1-(5-Bromo-2-(trifluoromethoxy)phenyl)−2-chloroethan-1-one Br (5), OCF₃ (2), Cl (α-carbon) Structure confirmed via NMR/HRMS
2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one Br (2), OCF₃ (2) Synthesized as a lysosomal TPC2 agonist precursor

Key Insights :

  • Ortho-substitution : Compounds with substituents in adjacent positions (e.g., 2-Br and 2-OCF₃ in ) may exhibit steric hindrance, reducing reaction yields or altering biological activity.
  • α-Substitution: The addition of a chlorine atom on the ethanone α-carbon (as in ) enhances electrophilicity, making the compound more reactive toward nucleophiles.

Heterocyclic and Complex Structural Analogs

Compound Name Core Structure Key Features Evidence ID
1-[2-[4-(Trifluoromethoxy)phenyl]-4-thiazolyl]ethan-1-one Thiazole ring Heterocyclic analog with altered solubility and bioactivity
QD10 (Histamine H3 receptor ligand) Piperazinyl-benzoyl extension Bioactive; UPLC/MS purity: 100%

Key Insights :

  • Heterocycles : Introduction of thiazole () or piperazine () moieties expands applications in drug discovery but complicates synthesis.
  • Biological activity: Complex analogs like QD10 demonstrate dual antioxidant and receptor-binding properties, highlighting the versatility of ethanone-based scaffolds .

Biological Activity

1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one is a synthetic organic compound notable for its unique structural features, including a bromine atom and a trifluoromethoxy group. These functional groups contribute significantly to its biological activity, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and biochemistry.

The compound's chemical structure can be represented as follows:

C10H8BrF3O\text{C}_10\text{H}_8\text{BrF}_3\text{O}

It has a molecular weight of approximately 335.04 g/mol. The presence of the bromine and trifluoromethoxy groups enhances its reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through interactions with enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The bromine atom can form specific interactions with active sites on enzymes, potentially leading to inhibition. This is particularly relevant in studies focused on enzyme-ligand interactions.
  • Hydrogen Bonding : The ethanone group can participate in hydrogen bonding, further stabilizing interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing bromine and trifluoromethoxy groups have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study reported minimum inhibitory concentrations (MICs) for related compounds ranging from 4 to 20 µg/mL against MRSA strains .

Cytotoxicity

The compound's cytotoxic effects have been evaluated in various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain types of cancer cells, although detailed studies are required to elucidate the underlying mechanisms.

Case Studies

  • Study on Enzyme Inhibition : A research article highlighted the use of this compound in enzyme inhibition assays. The compound was found to significantly inhibit target enzymes involved in bacterial metabolism, indicating potential as an antibacterial agent.
  • Anticancer Activity : Another study investigated the compound's effects on human cancer cell lines. Results showed that it could reduce cell viability through mechanisms involving reactive oxygen species (ROS) generation and subsequent apoptosis .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other halogenated phenyl ethanones:

Compound NameStructureMIC (µg/mL)Biological Activity
1-Bromo-3-(trifluoromethyl)benzeneStructure20Moderate antibacterial activity
2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-oneStructure10Enhanced antibacterial activity
3-BromoacetophenoneStructure15Anticancer properties

Q & A

Q. Key Considerations :

  • Use anhydrous solvents (e.g., acetonitrile) and catalysts like K₂CO₃ to facilitate substitution reactions .
  • Monitor reaction progress via TLC or LC-MS to optimize yields .

How can X-ray crystallography confirm the molecular structure of this compound?

Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Using the SHELX suite (e.g., SHELXL for refinement):

  • Grow high-quality crystals via slow evaporation in a solvent like dichloromethane/hexane.
  • Collect diffraction data and refine the structure, paying attention to the positions of bromo and trifluoromethoxy groups. Disordered trifluoromethoxy moieties may require constraints during refinement .
  • Validate bond lengths and angles against similar halogenated aryl ketones in the Cambridge Structural Database (CSD) .

What spectroscopic techniques are effective for characterizing this compound, and what key spectral features should researchers anticipate?

Q. Methodological Answer :

  • ¹H/¹³C NMR :
    • ¹H NMR : A singlet at ~2.6 ppm for the acetyl methyl group. Aromatic protons may appear as a doublet (J ≈ 8 Hz) due to coupling with the bromo substituent.
    • ¹³C NMR : A carbonyl signal at ~200 ppm; CF₃ and Br substituents cause deshielding of adjacent carbons .
  • LC-MS : Expect a molecular ion peak at m/z = 297 (C₉H₆BrF₃O₂) with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

What challenges arise in optimizing reaction yields for halogenated aryl ketones, and how can they be addressed?

Q. Methodological Answer :

  • Low Reactivity : Electron-withdrawing groups slow electrophilic substitution. Mitigate by using excess Lewis acids (e.g., AlCl₃) or high-boiling solvents like nitrobenzene .
  • Byproduct Formation : Competing para-substitution or over-oxidation. Use selective protecting groups (e.g., silyl ethers) for the trifluoromethoxy moiety .
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradient) effectively separates the product from halogenated impurities .

How do bromo and trifluoromethoxy groups influence reactivity in nucleophilic substitution?

Q. Methodological Answer :

  • Bromo Group : Acts as a leaving group in SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF). The meta-directing nature of trifluoromethoxy ensures substitutions occur at positions 2 or 4 relative to the acetyl group .
  • Trifluoromethoxy Group : Enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reagents) .

Advanced Research Questions

How to resolve discrepancies between experimental and computational NMR chemical shifts?

Q. Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts. Adjust for solvent effects (e.g., CDCl₃) using the IEF-PCM model. Discrepancies >0.5 ppm may indicate conformational flexibility or hydrogen bonding .

How to design experiments probing kinetic vs. thermodynamic control in reactions?

Q. Methodological Answer :

  • Vary reaction temperature and time:
    • Low Temperature (0°C) : Favors kinetic products (e.g., para-substitution).
    • High Temperature (reflux) : Favors thermodynamic products (e.g., meta-substitution).
  • Use quenching experiments and HPLC to track intermediate formation .

Best practices for handling and storing this compound?

Q. Methodological Answer :

  • Storage : Keep at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the trifluoromethoxy group .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to bromine’s volatility and toxicity .

How can this compound serve as a pharmaceutical precursor?

Q. Methodological Answer :

  • Drug Development : The bromo group enables cross-coupling (e.g., Suzuki) to introduce heterocycles, while the ketone can be reduced to a chiral alcohol for kinase inhibitors .
  • Biological Probes : Fluorescent tags or radiolabels (e.g., ¹⁸F) can be introduced via nucleophilic substitution .

Strategies to mitigate side reactions during functionalization?

Q. Methodological Answer :

  • Protecting Groups : Temporarily mask the ketone as a ketal to prevent undesired reductions .
  • Catalytic Systems : Use Pd/Cu catalysts for selective cross-couplings, minimizing dehalogenation .

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